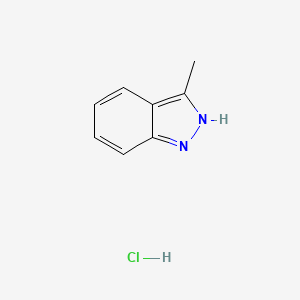

3-methyl-1H-indazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

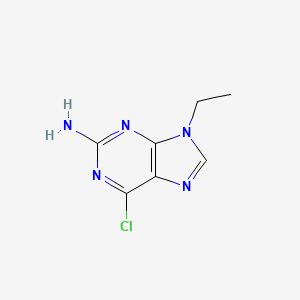

3-methyl-1H-indazole hydrochloride is a heterocyclic alkyl compound containing nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds . It has been shown to have anti-inflammatory properties in vitro .

Synthesis Analysis

The synthesis of indazoles, including 3-methyl-1H-indazole, has seen recent advances. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

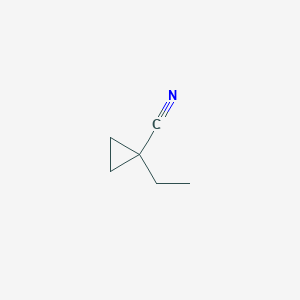

The molecular formula of 3-methyl-1H-indazole is C8H8N2 . It has a molecular weight of 132.16 . The structure of 3-methyl-1H-indazole includes a heterocyclic ring containing nitrogen and three methyl groups .

Chemical Reactions Analysis

3-methyl-1H-indazole is used as an organic synthesis reagent for the preparation of 3-methyl-1H-indazol-5-amine and 3-methyl-5-nitro-1H-indazole compounds . Additionally, 3-methyl-1H-indazole derivatives have antimicrobial effects, showing antibacterial activity against Bacillus subtilis and Escherichia coli .

Physical and Chemical Properties Analysis

3-methyl-1H-indazole has a melting point of 113°C . Its density is approximately 1.2 g/cm3 . It is a solid at room temperature .

Applications De Recherche Scientifique

Corrosion Inhibition

Indazole derivatives have been extensively studied for their application as corrosion inhibitors. These compounds exhibit high efficiency in protecting metals against corrosion in acidic media, demonstrating significant potential for industrial applications in material preservation and maintenance (Lagrenée et al., 2002) (Bentiss et al., 2007).

Catalysis and Synthesis

Indazole compounds serve as key intermediates in the synthesis of complex molecules. For instance, a practical protocol for C-3 arylation of indazoles has been developed, highlighting the compound's utility in constructing molecules with potential agrochemical and pharmaceutical applications (Ye et al., 2013).

Supramolecular Chemistry

Research on triazoles, which are closely related to indazoles, has found applications in supramolecular and coordination chemistry due to their unique supramolecular interactions. This suggests that indazoles might also offer similar utility in designing molecules with specific interaction capabilities (Schulze & Schubert, 2014).

Structural Studies

The influence of fluorine substitution on the supramolecular structure of NH-indazoles has been investigated, providing insights into the effects of small atomic substitutions on the overall molecular structure and its potential implications for designing more effective compounds (Teichert et al., 2007).

Anticancer Research

Indazole derivatives have shown promise in anticancer research, with specific compounds exhibiting significant in vitro antiproliferative activity. Such studies underscore the potential of indazole compounds in developing new therapeutic agents (Groessl et al., 2007).

Mécanisme D'action

Target of Action

3-Methyl-1H-indazole hydrochloride has been shown to inhibit histamine H3 receptor activity . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system by regulating the release of histamine and other neurotransmitters .

Mode of Action

The compound interacts with its target, the histamine H3 receptor, leading to the inhibition of the receptor’s activity . This inhibition can result in a decrease in the release of histamine and other neurotransmitters, potentially altering neuronal signaling .

Biochemical Pathways

Given its inhibitory effect on the histamine h3 receptor, it is likely that it impacts pathways involving histamine signaling . Histamine signaling plays a role in a variety of physiological processes, including inflammation, gastric acid secretion, and neurotransmission .

Pharmacokinetics

Indazole derivatives are generally known for their good bioavailability .

Result of Action

The inhibition of histamine H3 receptor activity by this compound can lead to a variety of molecular and cellular effects. For instance, it may reduce inflammation and potentially influence neurotransmission . It has also been suggested that the compound may have effects on eye diseases and bladder cancer .

Safety and Hazards

Safety data sheets indicate that 3-methyl-1H-indazole may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Orientations Futures

Indazole-containing heterocyclic compounds, including 3-methyl-1H-indazole, are key components in a variety of functional molecules used in everyday applications . They have a wide range of medicinal applications and are present in numerous commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future of 3-methyl-1H-indazole hydrochloride likely lies in further exploration of its medicinal applications and the development of more efficient synthesis methods.

Analyse Biochimique

Biochemical Properties

3-Methyl-1H-indazole hydrochloride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

Indazole derivatives, a class of compounds to which this compound belongs, have been shown to possess a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor activities .

Molecular Mechanism

It has been demonstrated that the 1H-indazole-3-amine structure, a related structure, is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Propriétés

IUPAC Name |

3-methyl-2H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJHAACXOJAAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-45-7 |

Source

|

| Record name | 3-methyl-2H-indazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)

amine hydrochloride](/img/structure/B2820906.png)